Ethyl 2-amino-4-(5-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(5-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-(5-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(5-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(5-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(5-chlorothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Ethyl 2-amino-4-(5-fluorothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Ethyl 2-amino-4-(5-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the bromine atom in the thiophene ring, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H23BrN2O3S |
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Molecular Weight |
487.4 g/mol |
IUPAC Name |
ethyl 2-amino-4-(5-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H23BrN2O3S/c1-3-29-23(28)21-20(17-11-12-18(24)30-17)19-15(5-4-6-16(19)27)26(22(21)25)14-9-7-13(2)8-10-14/h7-12,20H,3-6,25H2,1-2H3 |
InChI Key |
FWOUGKQFENGVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(S3)Br)C(=O)CCC2)C4=CC=C(C=C4)C)N |
Origin of Product |
United States |
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